molecular formula C5H12N2O2 B7809672 3-(Methoxymethyl)-1,1-dimethylurea

3-(Methoxymethyl)-1,1-dimethylurea

Cat. No.: B7809672
M. Wt: 132.16 g/mol
InChI Key: VEWRCFYCOICSNR-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,1-dimethylurea is an organic compound with the molecular formula C₅H₁₂N₂O₂ It is a derivative of urea, where one of the hydrogen atoms is replaced by a methoxymethyl group, and the remaining hydrogen atoms are replaced by two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,1-dimethylurea can be achieved through several methods. One common approach involves the reaction of dimethylamine with methoxymethyl isocyanate. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

    Reaction with Methoxymethyl Isocyanate:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium, elevated temperatures.

      Products: Aldehydes or carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Conditions: Anhydrous conditions, room temperature.

      Products: Primary amines.

  • Substitution

      Reagents: Alkyl halides, acyl chlorides.

      Conditions: Basic medium, room temperature.

      Products: Substituted urea derivatives.

Scientific Research Applications

3-(Methoxymethyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

3-(Methoxymethyl)-1,1-dimethylurea can be compared with other similar compounds, such as:

    N,N-Dimethylurea: Lacks the methoxymethyl group, resulting in different chemical and biological properties.

    Methoxymethylurea: Contains a methoxymethyl group but lacks the dimethyl substitution, leading to variations in reactivity and applications.

    N-Methyl-N’-methoxymethylurea:

Properties

IUPAC Name

3-(methoxymethyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)5(8)6-4-9-3/h4H2,1-3H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWRCFYCOICSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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